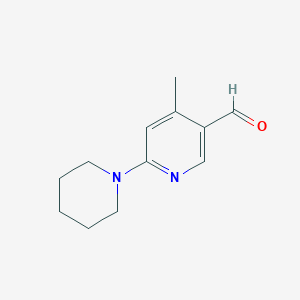

4-Methyl-6-(piperidin-1-yl)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-methyl-6-piperidin-1-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H16N2O/c1-10-7-12(13-8-11(10)9-15)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 |

InChI Key |

FJQRGCZLHMZGQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=O)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 6 Piperidin 1 Yl Nicotinaldehyde and Analogs

Synthesis of the Nicotinaldehyde Core and its Precursors

The foundational step in synthesizing the target molecule is the creation of the 4-methylnicotinaldehyde skeleton. This involves forming the pyridine (B92270) ring itself and then attaching the necessary methyl and formyl (aldehyde) functional groups in the correct positions.

The construction of substituted pyridine rings is a well-established field in organic synthesis, with several named reactions offering versatile routes. Two of the most prominent methods are the Hantzsch Pyridine Synthesis and the Chichibabin Pyridine Synthesis.

Hantzsch Pyridine Synthesis : Developed by Arthur Hantzsch in 1882, this method is a classic multicomponent reaction. tandfonline.com It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. organic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized (aromatized) to yield the final pyridine derivative. organic-chemistry.org This method is highly effective for producing symmetrically substituted pyridines.

Chichibabin Pyridine Synthesis : Reported by Aleksei Chichibabin in 1924, this method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikiwand.comwikipedia.org These reactions are generally conducted in the gas phase at high temperatures (350–500 °C) over solid-acid catalysts like alumina or silica. wikiwand.com For instance, reacting acetaldehyde and ammonia can produce 2-methylpyridine and 4-methylpyridine. wikiwand.com The mechanism is complex, involving a series of aldol condensations, Michael additions, and imine formations. wikipedia.org

Table 1: Comparison of Hantzsch and Chichibabin Pyridine Syntheses

| Feature | Hantzsch Synthesis | Chichibabin Synthesis |

| Reactants | Aldehyde, 2 equiv. β-ketoester, Ammonia | Aldehydes, Ketones, α,β-unsaturated carbonyls, Ammonia |

| Key Intermediate | 1,4-Dihydropyridine | Acyclic intermediates |

| Reaction Conditions | Often solution-phase, followed by oxidation | Typically gas-phase, high temperature (350-500°C), catalyst (e.g., Al₂O₃) |

| Primary Products | Symmetrically substituted pyridines | Often mixtures of methyl-substituted pyridines |

Once the pyridine core is available, the methyl and formyl groups must be introduced at the appropriate positions (C4 and C3, respectively).

Introduction of Methyl Groups : The introduction of a methyl group onto a pyridine ring can be challenging but is achievable through various methods. semanticscholar.org These approaches include the modification of an existing functional group (e.g., reduction of a carboxylic acid or hydroxymethyl group), the reaction of a nucleophilic methyl species (e.g., methyl lithium) with an electrophilic pyridine, or cross-coupling reactions catalyzed by transition metals. semanticscholar.org The specific method chosen depends on the other substituents present on the ring.

Introduction of Formyl Groups : A formyl group (-CHO) is a crucial functional group that can be introduced onto aromatic rings through formylation reactions. wikipedia.org However, the direct C-H formylation of pyridines is difficult due to the ring's electron-deficient nature, which makes it resistant to classical electrophilic substitution reactions like the Vilsmeier-Haack reaction. researchgate.netacs.org The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic systems but is generally incompatible with unsubstituted pyridines. researchgate.net Modern methods have been developed to overcome this, enabling regioselective formylation at the meta- and para-positions of the pyridine ring. chinesechemsoc.org These strategies can involve the use of masked formyl equivalents under specific conditions to achieve the desired nicotinaldehyde precursor. chinesechemsoc.org

Strategies for Incorporating the Piperidin-1-yl Moiety

The final key structural element, the piperidin-1-yl group, is typically installed onto a pre-functionalized nicotinaldehyde derivative. This is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr mechanism is a powerful tool for functionalizing aromatic rings that are rendered electron-poor by the presence of electron-withdrawing groups. wikipedia.orgchemistrysteps.com Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring. chemistrysteps.com Heterocycles like pyridine are particularly well-suited for SNAr reactions, as the ring nitrogen atom helps to stabilize the negatively charged intermediate. wikipedia.org

The general mechanism proceeds in two steps:

Addition : The nucleophile (in this case, piperidine) attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination : The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

To synthesize 4-Methyl-6-(piperidin-1-yl)nicotinaldehyde, a 6-halo-4-methylnicotinaldehyde precursor is treated directly with piperidine (B6355638). Piperidine, a cyclic secondary amine, acts as the nucleophile. The lone pair of electrons on the piperidine nitrogen atom attacks the C6 position of the pyridine ring, displacing the halide and forming the final C-N bond. This direct amination is a common and efficient method for installing amine functionalities on activated heteroaromatic rings. chemrxiv.org

The success of the SNAr reaction hinges on the reactivity of the halogenated substrate. The pyridine ring is inherently electron-deficient, but this effect is significantly enhanced by the presence of the electron-withdrawing formyl group, particularly when it is positioned ortho or para to the leaving group. In a 6-halonicotinaldehyde, the C3-formyl group helps to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby activating the C6 position for nucleophilic attack.

An important and somewhat counterintuitive aspect of SNAr reactions is the reactivity trend of the halogens as leaving groups. In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the order of reactivity in SNAr is often F > Cl > Br > I. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the expulsion of the leaving group. masterorganicchemistry.com Fluorine is the most electronegative halogen, so it makes the carbon to which it is attached the most electrophilic (electron-poor) and thus most susceptible to nucleophilic attack. chemistrysteps.com

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr

| Halogen (X) | Electronegativity | C-X Bond Strength | Reactivity in SNAr | Reason for Reactivity |

| F | 3.98 | Strongest | Highest | Strongly polarizes the C-X bond, making the carbon highly electrophilic for the rate-determining nucleophilic attack. |

| Cl | 3.16 | Strong | High | Less polarizing than fluorine, but still effective. |

| Br | 2.96 | Weaker | Moderate | Weaker inductive effect compared to F and Cl. |

| I | 2.66 | Weakest | Lowest | Least effective at activating the ring for the initial attack. |

Reductive Amination Approaches with Nicotinaldehyde Intermediates

Reductive amination, also known as reductive alkylation, is a cornerstone method for forming carbon-nitrogen bonds and is highly applicable to the synthesis of this compound. wikipedia.orgmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound—in this case, a suitable nicotinaldehyde precursor—with an amine (piperidine). The reaction proceeds in two main stages: the initial formation of an iminium ion intermediate, followed by its reduction to the target amine. libretexts.org

Step 1: Imine/Iminium Ion Formation The carbonyl group of a nicotinaldehyde derivative reacts with piperidine to form a hemiaminal, which then dehydrates to yield an iminium ion. This step is often favored by neutral or weakly acidic conditions. wikipedia.org

Step 2: Reduction The intermediate iminium ion is then reduced to the final tertiary amine product. This can be achieved either by isolating the imine and then reducing it or, more commonly, by performing the reduction in situ. acsgcipr.org

A variety of reducing agents are employed for this transformation, chosen for their selectivity in reducing the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Common choices include:

Sodium borohydride (NaBH₄) : A versatile reducing agent, though sometimes less selective. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : Particularly effective and selective for reducing imines under mildly acidic conditions where imine formation is favorable. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : A milder and often preferred reagent for reductive aminations, as it is less toxic than cyanoborohydride and effective in non-acidic conditions. acsgcipr.org

Catalytic Hydrogenation : This method involves using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. wikipedia.org

For the synthesis of this compound, a practical approach would start with a precursor like 6-chloro-4-methylnicotinaldehyde. The reaction with piperidine would form an iminium salt at the aldehyde position, which is then reduced. Alternatively, if the piperidine moiety is already present, a precursor aldehyde could be modified. The choice of reducing agent and reaction conditions is critical to ensure high yield and prevent side reactions.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcoholic solvents, neutral pH | Inexpensive, readily available | Can reduce aldehydes/ketones; less selective |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 3-6, protic solvents | Highly selective for imines/iminium ions | Highly toxic (releases HCN in strong acid) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., DCE, THF) | Mild, non-toxic, high selectivity, no acid needed | More expensive, moisture-sensitive |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various solvents, pressurized H₂ | "Green" (byproduct is water), high efficiency | Requires specialized equipment, may reduce other functional groups |

Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Ullmann Coupling, Palladium-catalyzed Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for constructing C-N bonds, directly installing the piperidine ring onto the pyridine core. These methods typically start with a halogenated nicotinaldehyde derivative, such as 6-chloro-4-methylnicotinaldehyde.

Ullmann Coupling: The Ullmann reaction is a classic method that utilizes copper as a catalyst to couple an aryl halide with an amine, alcohol, or thiol. wikipedia.orgchem-station.com In the context of synthesizing the target molecule, this would involve the reaction of 6-halo-4-methylnicotinaldehyde with piperidine. Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >150 °C) and stoichiometric amounts of copper powder or copper salts. nih.gov

Modern advancements have introduced the use of ligands (such as 1,10-phenanthroline or L-proline) and stronger bases (e.g., K₂CO₃, Cs₂CO₃), which can facilitate the reaction under milder conditions and with catalytic amounts of copper. researchgate.netrsc.org The reaction mechanism is thought to involve the formation of an organocopper intermediate. chem-station.comorganic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become one of the most versatile and widely used methods for C-N bond formation. atlanchimpharma.com This reaction employs a palladium catalyst, typically in combination with a phosphine ligand, to couple aryl halides or triflates with a broad range of amines. nih.govmit.edu

The key advantages of this method over the Ullmann coupling include:

Milder Reaction Conditions : Reactions often proceed at lower temperatures (room temperature to ~110 °C).

Broader Substrate Scope : It is effective for a wider variety of aryl halides (Cl, Br, I, OTf) and amines. semanticscholar.org

Higher Yields and Selectivity : Generally provides cleaner reactions with better yields. atlanchimpharma.com

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich biaryl phosphines often providing the best results. nih.govorganic-chemistry.org

Table 2: Comparison of Ullmann and Buchwald-Hartwig C-N Coupling Reactions

| Feature | Ullmann Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |

| Ligands | Often requires ligands like L-proline, 1,10-phenanthroline | Crucial; typically bulky phosphines (e.g., XPhos, RuPhos) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |

| Temperature | High (100-220 °C) | Mild to moderate (RT - 120 °C) |

| Substrate Scope | More limited, often requires activated aryl halides | Very broad, including unactivated aryl chlorides |

Cyclization Routes for Piperidine Ring Formation as Precursors

An alternative synthetic strategy involves forming the piperidine ring as one of the final steps of the synthesis. This approach begins with a substituted nicotinaldehyde precursor that contains a linear side chain at the 6-position, which is then cyclized to create the piperidine heterocycle.

There are several methods for intramolecular ring closure to form piperidines: nih.gov

Intramolecular Reductive Amination : A precursor containing both an amine and a carbonyl group (or a group that can be converted to one) can be cyclized. For instance, a pyridine derivative with a 5-aminopentanal side chain at the C6 position could undergo intramolecular imine formation followed by reduction to yield the piperidine ring. nih.gov

Intramolecular N-Alkylation : A common method involves a pyridine core bearing a side chain with a terminal amino group and a leaving group at the appropriate distance (e.g., 6-(5-halopentylamino)-4-methylnicotinaldehyde). Base-mediated intramolecular nucleophilic substitution results in the formation of the piperidine ring.

Radical Cyclization : Radical-mediated reactions can also be employed to form the C-C or C-N bond of the piperidine ring. nih.gov For example, a radical generated on the side chain can add to an appropriately placed double bond or other radical acceptor to initiate cyclization.

These cyclization strategies offer a different approach to the molecule's construction, where the complex pyridine core is assembled first, followed by the formation of the second heterocyclic ring. dtic.mil

Positional Specificity and Regioselectivity in Synthesis

Achieving the correct substitution pattern on the pyridine ring—specifically the 3-aldehyde, 4-methyl, and 6-piperidine arrangement—is a significant challenge that requires precise control over regioselectivity. The inherent electronic properties of the pyridine ring dictate its reactivity, with the 2-, 4-, and 6-positions being electron-deficient and susceptible to nucleophilic attack, while the 3- and 5-positions are more prone to electrophilic substitution.

Strategies to control regioselectivity include:

Use of Pre-functionalized Pyridines : The most straightforward approach is to start with a pyridine derivative where one or more substituents are already in the desired positions. For instance, starting with 4-methyl-6-chloropyridine allows for selective functionalization at the 6-position (e.g., via C-N coupling) and subsequent introduction of the aldehyde group at the 3-position.

Directing Group Effects : Existing substituents can direct incoming reagents to specific positions. However, in a polysubstituted ring, the combined electronic and steric effects can be complex.

Pyridyne Intermediates : The generation of highly reactive pyridyne intermediates offers a modern approach to regioselective functionalization. nih.gov For example, a 3,4-pyridyne can be generated from a 3-halo-4-substituted pyridine. The subsequent addition of a nucleophile can be directed by other substituents on the ring, allowing for the controlled introduction of groups at the C3 or C4 position. rsc.org While this might be more complex for the target molecule, it showcases advanced methods for controlling positional outcomes.

Pyridine N-Oxides : Activation of the pyridine ring via N-oxide formation alters its reactivity profile. It makes the 2- and 6-positions highly susceptible to nucleophilic attack and can also facilitate electrophilic substitution at the 4-position. This strategy can be used to introduce substituents selectively before removing the N-oxide group. acs.org

The challenge in synthesizing this compound lies in executing a sequence of reactions where each step proceeds with high positional specificity to avoid the formation of undesired regioisomers. chemrxiv.org

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques are often employed.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique offers several advantages over conventional heating methods, including:

Rapid Heating : Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature.

Reduced Reaction Times : Many reactions that take hours with conventional heating can be completed in minutes using MAOS. nih.govmdpi.com

Improved Yields and Purity : The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. tandfonline.com

MAOS has been successfully applied to a wide range of reactions for synthesizing pyridine derivatives, including multicomponent reactions and cross-coupling reactions. researchgate.net For the synthesis of this compound, MAOS could be used to accelerate the C-N cross-coupling step (either Ullmann or Buchwald-Hartwig) or to drive cyclization reactions to completion in a much shorter timeframe.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Pyridine Formation

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | 10-16 hours | 10-30 minutes |

| Energy Efficiency | Lower; heats vessel and surroundings | Higher; direct heating of reactants/solvent |

| Typical Yield | Moderate to Good | Good to Excellent nih.gov |

| Temperature Control | Less precise | Highly precise with modern reactors |

One-Pot and Cascade Reactions

One-Pot Reactions: These procedures involve performing multiple reaction steps in a single reaction vessel without isolating the intermediate products. This approach is highly efficient as it reduces the number of workup and purification steps, saving time, solvents, and materials. organic-chemistry.org A potential one-pot synthesis of a substituted pyridine core could involve a three-component reaction between an alkynone, a 1,3-dicarbonyl compound, and an ammonium salt, which combine to form the pyridine ring in a single step under mild conditions. organic-chemistry.orgnih.gov

Cascade Reactions: Also known as domino or tandem reactions, cascade reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all initiated by a single event. societechimiquedefrance.frnih.gov These reactions are prized for their ability to build molecular complexity rapidly and elegantly from simple starting materials. The synthesis of a polysubstituted pyridine can be achieved via a cascade sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and an electrocyclization, all occurring sequentially to construct the final heterocyclic product. organic-chemistry.orgnih.gov Designing such a cascade for the target molecule would represent a highly sophisticated and efficient synthetic strategy.

Stereoselective Approaches in Related Piperidine Systems

The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and natural products, many of which are chiral. acs.orgacs.orgnih.gov Consequently, the development of stereoselective methods to synthesize enantiomerically enriched or diastereomerically pure piperidine derivatives is a significant focus of modern synthetic chemistry. nih.govnih.gov These approaches are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. Methodologies for achieving stereocontrol can be broadly categorized into catalyst-controlled enantioselective reactions, substrate-controlled diastereoselective transformations, and the use of chiral auxiliaries.

A prominent strategy for generating chiral piperidines is the asymmetric hydrogenation of prochiral pyridine derivatives. The activation of pyridines by forming N-benzylpyridinium salts enables their enantioselective hydrogenation using iridium catalysts. nih.gov For instance, employing an Ir-catalyst with the MeO-BoQPhos ligand facilitates the reduction of various 2-alkyl N-benzylpyridinium salts to the corresponding chiral 2-alkylpiperidines with high enantioselectivity. nih.gov This method has been successfully applied to substrates with varying alkyl groups, achieving enantiomeric ratios of up to 93:7. nih.gov

Catalytic asymmetric reactions that construct the piperidine ring are also highly effective. A three-step sequence involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric reductive Heck reaction, and a final reduction provides access to a variety of enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn This methodology utilizes a chiral rhodium catalyst to perform a carbometalation of a dihydropyridine intermediate with arylboronic acids, furnishing 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgsnnu.edu.cn Another approach involves a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes, which yields polysubstituted piperidines with high diastereoselectivity under metal-free conditions. nih.gov Furthermore, gold-catalyzed cyclization of N-homopropargyl amides, followed by a one-pot chemoselective reduction and spontaneous Ferrier rearrangement, produces highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Diastereoselective strategies leverage existing stereocenters within a substrate to control the formation of new ones. One such method involves the diastereoselective epoxidation of substituted tetrahydropyridines. acs.org The resulting epoxides can be opened regioselectively by nucleophiles to yield densely functionalized, oxygenated piperidines. acs.org The facial selectivity of the epoxidation can be directed by hydrogen bonding interactions within the substrate. acs.org Similarly, the hydroxy-directed reduction of 4-hydroxy-1,2-dehydropiperidines using an "ate" complex of DIBAL-H and n-BuLi affords functionalized trans-2,6-disubstituted piperidines with high diastereoselectivity. acs.org

The use of chiral auxiliaries provides another reliable route to stereochemically defined piperidines. For example, D-arabinopyranosylamine can be employed as a chiral auxiliary to control a domino Mannich–Michael reaction between Danishefsky's diene and O-pivaloylated arabinosylaldimines. cdnsciencepub.com This reaction produces N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications, such as conjugate cuprate addition or enolate alkylation, allow for the synthesis of variously disubstituted piperidine derivatives. cdnsciencepub.com

| Method | Substrate Type | Catalyst / Reagent | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 2-Alkyl-N-benzylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | up to 93:7 er | Good to high | nih.gov |

| Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate / Arylboronic acid | Rh-catalyst | Excellent enantioselectivity | High | acs.orgsnnu.edu.cn |

| Radical (4+2) Cycloaddition | 3-Aroyl azetidine / Alkene | Diboron(4) compounds / 4-Phenylpyridine | High diastereoselectivity | Generally high | nih.gov |

| Diastereoselective Epoxidation | Substituted tetrahydropyridine | In situ generated peracid | High diastereoselectivity | Not specified | acs.org |

| Hydroxy-Directed Reduction | 4-Hydroxy-1,2-dehydropiperidine | "ate" complex of DIBAL-H and n-BuLi | High diastereoselectivity (trans) | Not specified | acs.org |

| Chiral Auxiliary (Domino Reaction) | Danishefsky's diene / Arabinosylaldimine | D-arabinopyranosylamine | High diastereoselectivity | Not specified | cdnsciencepub.com |

| Gold-Catalyzed Cyclization | N-homopropargyl amide | Gold(I) catalyst, then Catecholborane | Excellent diastereoselectivity | up to 80% | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 4 Methyl 6 Piperidin 1 Yl Nicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methyl-6-(piperidin-1-yl)nicotinaldehyde, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its structure.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons of the pyridine (B92270) ring, the methyl protons, and the protons of the piperidine (B6355638) ring.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The pyridine ring protons are expected to show characteristic chemical shifts. The proton at the 2-position of the pyridine ring would likely appear as a singlet around δ 8.0-8.5 ppm. The proton at the 5-position is expected to be a singlet in the range of δ 6.5-7.0 ppm.

The methyl group protons attached to the pyridine ring are predicted to resonate as a singlet around δ 2.2-2.6 ppm. The protons of the piperidine ring will exhibit more complex signals. The α-protons (adjacent to the nitrogen) are expected to be found in the δ 3.0-3.5 ppm region, likely as a triplet. The β- and γ-protons of the piperidine ring are expected to appear as multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Pyridine-H2 | 8.0 - 8.5 | Singlet |

| Pyridine-H5 | 6.5 - 7.0 | Singlet |

| Methyl-H | 2.2 - 2.6 | Singlet |

| Piperidine-α-H | 3.0 - 3.5 | Triplet |

| Piperidine-β,γ-H | 1.5 - 2.0 | Multiplet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at approximately δ 190-200 ppm. The carbon atoms of the pyridine ring are anticipated to resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the piperidine group (C6) and the carbon with the methyl group (C4) are expected to be significantly influenced by these substituents.

The methyl carbon should produce a signal in the upfield region, around δ 15-25 ppm. The piperidine carbons will have characteristic shifts, with the α-carbons appearing around δ 45-55 ppm and the β- and γ-carbons resonating at approximately δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde-C | 190 - 200 |

| Pyridine-C2 | 150 - 160 |

| Pyridine-C3 | 130 - 140 |

| Pyridine-C4 | 145 - 155 |

| Pyridine-C5 | 105 - 115 |

| Pyridine-C6 | 155 - 165 |

| Methyl-C | 15 - 25 |

| Piperidine-α-C | 45 - 55 |

| Piperidine-β-C | 25 - 35 |

| Piperidine-γ-C | 20 - 30 |

Correlation Spectroscopy (COSY) experiments would be instrumental in confirming the proton-proton coupling networks within the molecule. For instance, a COSY spectrum would show correlations between the α-protons of the piperidine ring and the adjacent β-protons, helping to assign these signals definitively. It would also confirm the absence of coupling for the singlet signals of the aldehyde, methyl, and pyridine ring protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₃H₁₈N₂O).

The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), resulting in a significant fragment at [M-29]⁺. Another characteristic fragmentation could be the cleavage of the piperidine ring or the loss of the entire piperidine moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1680-1710 cm⁻¹.

Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule around 2900-3100 cm⁻¹, and C-N stretching vibrations for the piperidine group in the range of 1150-1350 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, will contribute to strong π → π* transitions, likely observed below 300 nm. The presence of the aldehyde and the amino-substituted piperidine group, which can act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The n → π* transition of the carbonyl group is also expected, typically appearing as a weaker band at a longer wavelength, potentially above 300 nm.

X-ray Crystallography

The aldehyde group at the 3-position of the pyridine ring will also have a specific orientation relative to the aromatic ring. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, will dictate the packing of the molecules in the crystal lattice. It is anticipated that the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group could participate in hydrogen bonding interactions, influencing the crystal packing.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z | 4 |

Note: These values are hypothetical and based on the crystallographic data of similar organic molecules.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used to identify, quantify, and purify individual components of a mixture. auroraprosci.com For the analysis of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A common approach for the HPLC analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones, which can be readily detected by a UV-Vis detector. auroraprosci.comepa.govacs.orglawdata.com.tw

Table 2: Hypothetical HPLC Method for the Analysis of this compound-DNPH Derivative

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 360 nm |

| Injection Volume | 20 µL |

| Temperature | 30 °C |

This method would allow for the determination of the purity of this compound and the quantification of any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the separation and identification of compounds. chemistryhall.comualberta.ca It is often used to monitor the progress of a chemical reaction or to assess the purity of a compound. scielo.org.mx

For this compound, a silica gel plate would be used as the stationary phase, and a mixture of a nonpolar and a polar solvent would serve as the mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The polarity of the eluent can be adjusted to achieve optimal separation.

The position of the compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.orgutoronto.ca

Table 3: Hypothetical TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., anisaldehyde) |

| Expected Rf | ~0.4 - 0.6 |

The Rf value is dependent on the specific conditions of the experiment, including the exact composition of the mobile phase and the type of stationary phase used. chemistryhall.com

Theoretical and Computational Investigations of 4 Methyl 6 Piperidin 1 Yl Nicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular properties from first principles.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometry of molecules. researchgate.net For 4-Methyl-6-(piperidin-1-yl)nicotinaldehyde, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the molecule's lowest energy structure. researchgate.netresearchgate.net This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The results of such a study would provide a precise three-dimensional model of the molecule. Key structural parameters, including the planarity of the pyridine (B92270) ring, the conformation of the piperidine (B6355638) ring, and the orientation of the aldehyde group, can be determined. A comparison between theoretical and experimental data, if available from techniques like X-ray crystallography, often shows good agreement. researchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.215 |

| C-CHO (aldehyde) | 1.480 | |

| C-N (pyridine-piperidine) | 1.385 | |

| C-C (pyridine ring avg.) | 1.395 | |

| Bond Angle (°) | C-C-O (aldehyde) | 124.5 |

| C-C-H (aldehyde) | 115.8 | |

| C-N-C (piperidine ring avg.) | 111.5 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl-pyridine moiety, reflecting its electron-donating character. Conversely, the LUMO would likely be centered on the electron-withdrawing nicotinaldehyde portion of the molecule. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. manipal.edu From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -6.15 |

| ELUMO | - | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.20 |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 1.95 |

| Absolute Hardness (η) | (I - A) / 2 | 2.10 |

| Absolute Electronegativity (χ) | (I + A) / 2 | 4.05 |

Computational methods are widely used to predict vibrational spectra (Infrared and Raman), which serve as a molecular fingerprint. nih.gov By performing a frequency calculation on the DFT-optimized geometry, the normal modes of vibration can be determined. researchgate.net These calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra.

Predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. arxiv.org For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-N stretching of the piperidine, C=C and C=N stretching modes of the pyridine ring, and C-H stretching vibrations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| C-H stretch (aromatic) | Pyridine Ring | 3050-3100 |

| C-H stretch (aliphatic) | Methyl, Piperidine | 2850-2980 |

| C=O stretch | Aldehyde | 1705 |

| C=C / C=N stretch | Pyridine Ring | 1550-1600 |

| C-N stretch | Pyridine-Piperidine | 1340 |

Molecular Modeling and Conformational Analysis

Molecules with single bonds can rotate, leading to different spatial arrangements known as conformations. This compound possesses significant conformational flexibility, primarily due to the piperidine ring and the C-N bond connecting it to the pyridine ring. The piperidine ring can adopt several conformations, with the "chair" form typically being the most stable, though "twist-boat" forms can also exist. nih.govrsc.org

Conformational analysis aims to identify the most stable conformers and determine the energy barriers between them. nih.gov Computational techniques, such as performing a potential energy surface (PES) scan by systematically rotating specific dihedral angles, can map out the conformational landscape. For this molecule, key considerations include whether the bond from the pyridine ring to the piperidine nitrogen is in an axial or equatorial position relative to the chair conformer and the rotational orientation of the piperidine ring itself. acs.orgrsc.org These preferences are dictated by a balance of steric hindrance and electronic effects.

| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Chair (Pyridine-N bond Equatorial) - Global Minimum | 0.00 | ~95 |

| Chair (Pyridine-N bond Axial) | +2.1 | ~3 |

| Twist-Boat | +5.5 | <1 |

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. researchgate.netmdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org The calculated energy of the transition state relative to the reactants provides the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, the aldehyde functional group is a primary site of reactivity. Theoretical studies could investigate various reactions, such as nucleophilic addition to the carbonyl carbon, oxidation to a carboxylic acid, or reduction to an alcohol. A typical DFT study of a reaction mechanism involves optimizing the geometries of all stationary points along the reaction coordinate and confirming transition states by ensuring they have exactly one imaginary frequency. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that a transition state correctly connects the intended reactant and product. researchgate.net

For example, the mechanism of a nucleophilic attack by a simple nucleophile (e.g., OH⁻) on the aldehyde group could be modeled. The study would reveal the energetics of forming a tetrahedral intermediate and whether the reaction proceeds in a single step or through multiple intermediates.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Aldehyde + Nucleophile | 0.0 |

| Transition State (TS1) | Nucleophilic Attack | +15.2 |

| Intermediate | Tetrahedral Adduct | -8.5 |

| Product | Protonated Adduct | -20.1 |

Non Biological Applications and Future Research Directions

Role as a Versatile Chemical Building Block in Organic Synthesis

The inherent reactivity of its functional groups positions 4-Methyl-6-(piperidin-1-yl)nicotinaldehyde as a valuable intermediate in organic synthesis. The aldehyde functionality can participate in a wide array of classical organic reactions, serving as a gateway to more complex molecular architectures. For instance, it can undergo nucleophilic addition, condensation, and oxidation/reduction reactions.

The pyridine (B92270) ring, substituted with an electron-donating piperidine (B6355638) group, is activated towards electrophilic substitution and can also participate in various cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds and has been successfully applied to nicotinaldehyde derivatives. nih.govresearchgate.net This suggests that this compound could be coupled with various boronic acids to generate a library of novel biaryl compounds.

Below is a table summarizing potential synthetic transformations for this compound:

| Reaction Type | Reagents and Conditions | Potential Product |

| Aldehyde Reactions | ||

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Alkene derivative |

| Grignard Reaction | Organomagnesium halide (e.g., CH3MgBr) | Secondary alcohol |

| Reductive Amination | Amine (e.g., aniline), reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile), base | Substituted alkene |

| Pyridine Ring Reactions | ||

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridine |

| Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | Halogenated pyridine derivative |

The piperidine moiety, while generally stable, can be N-alkylated or acylated, offering further avenues for structural diversification. nih.govresearchgate.net The synthesis of piperidine derivatives is an active area of research, with methods such as the hydrogenation of pyridines being commonly employed. nih.gov

Applications in Materials Science

The structural attributes of this compound make it an intriguing candidate for applications in materials science. Pyridine derivatives are known to be useful in the development of polymeric materials and organic photovoltaics. nih.gov The nitrogen atom of the pyridine ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.

The potential for this compound to act as a building block in materials science is outlined below:

| Material Type | Potential Role of the Compound | Potential Application |

| Polymers | Monomer in polymerization reactions (e.g., via the aldehyde group) | Specialty polymers with unique optical or electronic properties |

| Metal-Organic Frameworks (MOFs) | Organic linker to coordinate with metal centers | Gas storage, catalysis, chemical sensing |

| Organic Electronics | Component in the synthesis of organic semiconductors or dyes | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

Further research could focus on polymerizing this molecule or using it to synthesize novel MOFs with tailored properties. The electron-rich nature of the substituted pyridine ring could also be exploited in the design of materials with interesting electronic or photophysical properties.

Development of Advanced Chemical Probes (excluding biochemical pathways)

Chemical probes are essential tools for visualizing and understanding chemical processes in various systems. The aldehyde group in this compound can serve as a reactive handle for the development of such probes. rsc.org For instance, it can react selectively with certain nucleophiles, allowing for the targeted labeling of molecules or materials.

Pyridine-based fluorophores are known, and it is conceivable that derivatives of this compound could be designed to have fluorescent properties. researchgate.netmdpi.com By attaching a recognition moiety for a specific analyte, it may be possible to create chemosensors that signal the presence of the target through a change in fluorescence.

Potential applications in the development of chemical probes include:

Fluorescent Sensors: Modification of the pyridine ring to create a fluorophore, with the aldehyde or piperidine group acting as a binding site for a target analyte.

Reactive Probes: Utilization of the aldehyde's reactivity for covalent labeling of materials or for studying reaction mechanisms.

Imaging Agents: Incorporation of moieties that would allow for the use of this compound or its derivatives in materials imaging techniques.

The development of such probes would require a systematic investigation of the photophysical properties of its derivatives and their reactivity towards various analytes.

Perspectives in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of pyridine derivatives can be achieved using various green methodologies, such as microwave-assisted synthesis, multicomponent reactions, and the use of environmentally benign solvents and catalysts. rasayanjournal.co.innih.govresearchgate.netacs.org

The application of these green approaches to the synthesis of this compound could lead to more sustainable production methods. For example, a one-pot multicomponent reaction could potentially be designed to assemble the molecule from simpler starting materials, reducing the number of synthetic steps and the amount of waste generated. acs.org

The use of heterogeneous catalysts, such as nanomagnetic catalysts, could also offer advantages in terms of catalyst recovery and reuse. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis | Benefits |

| Microwave-Assisted Synthesis | Accelerating the key bond-forming reactions | Reduced reaction times, higher yields |

| Multicomponent Reactions | One-pot synthesis from simple precursors | Increased efficiency, reduced waste |

| Green Solvents | Using water or bio-based solvents instead of hazardous organic solvents | Reduced environmental impact |

| Heterogeneous Catalysis | Employing recyclable catalysts for key synthetic steps | Easier product purification, catalyst reuse |

Future research in this area should focus on developing a scalable and sustainable synthetic route to this compound and its derivatives, incorporating the principles of green chemistry.

Unexplored Reactivity and Derivatization Opportunities

The full reactive potential of this compound remains to be explored. Each of its functional components—the aldehyde, the substituted pyridine ring, and the piperidine moiety—offers opportunities for further chemical modification.

Derivatization of this compound could lead to a diverse library of new molecules with a wide range of properties and potential applications. The table below outlines some of the unexplored derivatization possibilities:

| Reactive Site | Derivatization Reaction | Potential New Compound Class |

| Aldehyde Group | Conversion to an oxime, hydrazone, or semicarbazone | Heterocyclic compounds with potential coordination chemistry applications |

| Conversion to a carboxylic acid via oxidation | Pyridine carboxylic acid derivatives | |

| Conversion to a primary alcohol via reduction | Pyridylmethanol derivatives | |

| Pyridine Ring | N-oxidation | Pyridine-N-oxide derivatives with altered reactivity |

| Further electrophilic substitution | Poly-substituted pyridine derivatives | |

| Piperidine Ring | Ring-opening reactions | Functionalized amino-alkyl chains |

| Dehydrogenation to a pyridine ring | Bipyridine derivatives |

A systematic investigation of the reactivity of this compound towards a variety of reagents would undoubtedly uncover novel chemical transformations and lead to the synthesis of new and interesting molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methyl-6-(piperidin-1-yl)nicotinaldehyde, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a substituted pyridine precursor (e.g., 3-chloro-6-methylnicotinaldehyde) and piperidine. Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents (e.g., DMF or THF) under reflux (60–100°C) are commonly used to drive the reaction . Key factors affecting efficiency include solvent polarity (to stabilize intermediates), reaction temperature (to balance kinetics and side reactions), and stoichiometric ratios of reactants. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and piperidine ring integration. Aromatic protons on the pyridine ring typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (C₁₂H₁₅N₂O⁺, calculated m/z 203.1184) .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile aldehydes. Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (based on analogs like 5-(piperidin-1-yl)nicotinic acid) . Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and absorbed with inert materials .

Advanced Research Questions

Q. How can X-ray crystallography data inform the structural analysis of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and distances critical for confirming stereochemistry. For example, in analogous pyrimidine derivatives, the N–C bond length in the piperidine ring is ~1.47 Å, while the C=O bond in the aldehyde group is ~1.22 Å . Disorder in the piperidine ring (observed in similar structures) requires refinement using split-atom models . Data-to-parameter ratios >12:1 ensure reliability .

Q. What strategies resolve contradictory data in the structural characterization of derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, HPLC, and X-ray data. For example, if NMR suggests a planar aldehyde group but X-ray shows torsional strain, computational modeling (DFT) can reconcile discrepancies by assessing energy-minimized conformers .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxidation of aldehyde to carboxylic acid) that may skew spectral data .

Q. How does the substitution pattern on the pyridine ring influence electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) at the 4-position increase the aldehyde's electrophilicity, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity. Hammett parameters (σ⁺) predict substituent effects: a σ⁺ > 0.8 enhances reaction rates in SNAr mechanisms . Steric effects from bulky groups (e.g., –CH₃) at the 6-position may hinder piperidine ring rotation, altering crystallinity .

Q. What computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The aldehyde group may form hydrogen bonds with catalytic lysine residues .

- QSAR Models : Correlate logP values (calculated via ChemDraw) with membrane permeability. A logP ~2.5 optimizes bioavailability for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.